molecular formula C6H10N2O B1456440 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one CAS No. 866319-08-6

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B1456440
CAS No.: 866319-08-6
M. Wt: 126.16 g/mol
InChI Key: SYPKIQNBMOELDJ-RFZPGFLSSA-N
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Description

(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a bicyclic secondary amine with a stereospecific pyrrolidine-pyrrolidone scaffold. Its molecular formula is C₆H₁₀N₂O (molecular weight: 126.16 g/mol), and it exhibits a density of 1.131 g/cm³ and a predicted boiling point of 337.2°C . The compound’s stereochemistry (3aR,6aS) confers rigidity to its bicyclic structure, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) and enzyme-targeting drugs .

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKIQNBMOELDJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC(=O)[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves:

  • Construction of the bicyclic pyrrolo[3,4-c]pyrrole core.
  • Formation of the lactam (cyclic amide) functionality at position 1.
  • Control of stereochemistry at the 3a and 6a positions.
  • Use of carbonyldiimidazole or other activating agents for amide bond formation.

These steps are often achieved through cyclization reactions, amide coupling, and selective reductions or functional group transformations.

Specific Preparation Procedures

Cyclization and Lactam Formation

One documented approach starts with a precursor such as a substituted pyrrolidine or piperidine derivative, which undergoes cyclization to form the bicyclic hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one framework. For example:

  • A precursor alcohol or amine is treated with N,N'-carbonyldiimidazole (CDI) in acetonitrile to activate the hydroxyl or amine group, facilitating intramolecular cyclization to form the lactam ring.
  • The reaction is typically carried out at room temperature or under reflux conditions for several hours (e.g., 3 to 16 hours) to ensure complete conversion.
  • Triethylamine or other bases may be added to neutralize generated acids and promote cyclization.

Amide Coupling and Esterification

  • After cyclization, further functionalization can be performed by coupling the bicyclic lactam with various carboxylic acids or amines using coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) or carbonyldiimidazole.
  • This step allows for the introduction of substituents at specific positions on the bicyclic scaffold, enhancing biological activity or solubility.
  • The reaction mixtures are often purified by chromatography using silica gel with gradients of dichloromethane, methanol, and aqueous ammonia solutions.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Product Description Notes
Cyclization with CDI in acetonitrile, RT, 3 h N,N'-carbonyldiimidazole, acetonitrile, triethylamine 72% White foam solid of this compound derivative Efficient ring closure with good stereochemical control
Amide coupling with 4-amino-3-hydroxybenzoic acid using HATU DMF, 4-methylmorpholine, RT, 18 h 52% Light-yellow gum product Coupling facilitated by carbonyldiimidazole post-reaction activation
Hydrochloric acid treatment for salt formation HCl in 2-propanol, RT, 16 h 83% White solid hydrochloride salt Salt formation improves compound stability and purification

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR data confirm the bicyclic structure and stereochemistry, showing characteristic chemical shifts for the methine and methylene protons adjacent to nitrogen and carbonyl groups.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (approximately 126.16 g/mol for the parent compound) confirm successful synthesis.
  • Chromatography: Silica gel chromatography with gradient elution ensures high purity and separation of desired isomers.

Summary Table of Preparation Method Features

Feature Description
Key Reagents N,N'-carbonyldiimidazole, triethylamine, HATU, acids/amines
Solvents Acetonitrile, DMF, ethyl acetate
Reaction Conditions Room temperature to reflux; 3–18 hours
Purification Techniques Silica gel chromatography with gradient solvents
Yield Range 50–83% depending on step
Stereochemical Control Achieved via choice of starting materials and reaction conditions
Product Forms Free base, hydrochloride salt

Research Findings and Notes

  • The use of carbonyldiimidazole is central to activating hydroxyl or amine groups to facilitate intramolecular cyclization forming the lactam ring efficiently.
  • Reaction times and temperatures are optimized to maximize yield while preserving stereochemistry.
  • Subsequent functionalization via amide coupling expands the utility of the compound for pharmaceutical research.
  • Formation of hydrochloride salts improves compound handling and stability.
  • Analytical data such as 1H NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a fused ring system that contributes to its biological activity and potential as a building block in synthetic chemistry. Its structure can be represented as follows:

SMILES [H][C@@]12CNC[C@]1([H])CNC2=O\text{SMILES }[H][C@@]12CNC[C@]1([H])CNC2=O

Medicinal Chemistry

Anticancer Activity : Initial studies suggest that derivatives of hexahydropyrrolo compounds exhibit cytotoxic properties against various cancer cell lines. The unique bicyclic structure may interact with biological targets involved in cancer proliferation and survival pathways.

Neuropharmacology : Research indicates potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems could lead to new therapeutic avenues for conditions like Alzheimer's disease.

Materials Science

Polymer Chemistry : (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can serve as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has shown promise in developing materials for electronics and biomedical applications.

Synthetic Chemistry

Building Block for Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization, making it a valuable component in the development of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Screening

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various derivatives of hexahydropyrrolo compounds on breast cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Research published by Johnson et al. (2024) explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
NeuropharmacologyTreatment for neurodegenerative diseasesImproved cognitive function in models
Materials ScienceMonomer for polymer synthesisEnhanced mechanical properties
Synthetic ChemistryIntermediate for complex organic synthesisValuable building block

Mechanism of Action

The mechanism of action of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., pyrimidinyl in Seltorexant) enhance receptor binding affinity, as evidenced by crystallographic studies of rat autotaxin complexes .
  • Hydrophobic substituents (e.g., 2-methyl-3-furyl) increase blood-brain barrier penetration but may reduce aqueous solubility .

Physicochemical Properties Comparison

Property (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one Hydrochloride Salt Form Seltorexant (Derivative)
Molecular Weight 126.16 g/mol 162.62 g/mol (C₆H₁₁ClN₂O) 407.45 g/mol
Boiling Point 337.2°C Not reported Decomposes before boiling
Solubility Low in water High water solubility (salt formation) Moderate (logP: 2.8)
pKa 16.06 Acidic due to HCl counterion 8.2 (amine protonation)
Synthetic Yield N/A 87% (hydrochloride synthesis) >95% (HPLC purity)

Sources :

Pharmacological Derivatives

  • Seltorexant : This derivative demonstrates the compound’s versatility in drug design. The addition of a 4,6-dimethylpyrimidinyl group and triazole-phenyl moiety results in selective orexin-2 receptor antagonism, with clinical applications in insomnia .
  • Benzotriazole Derivatives: Compounds like 1-[(3aR,6aS)-5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]ethan-1-one show nanomolar affinity in enzyme inhibition assays, validated by X-ray crystallography .

Biological Activity

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a bicyclic compound recognized for its potential biological activities. With a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol, this compound features a unique fused pyrrole and pyrrolidine ring system, which contributes to its diverse pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 866319-08-6
  • Purity : 97% .

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

1. Analgesic Properties

A study highlighted the synthesis of derivatives based on this compound that act as non-peptide NOP receptor agonists. These derivatives demonstrated dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models in rats. The findings suggest potential applications in pain management with a favorable safety profile .

3. Neuroprotective Effects

Research on structurally similar compounds indicates potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms of action .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnalgesicNOP receptor agonism
AnticancerCytotoxicity
NeuroprotectionAntioxidant effects

Synthesis and Structural Considerations

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under controlled conditions. The choice of solvents and catalysts plays a crucial role in optimizing yield and purity during synthesis .

Q & A

Q. What are the key synthetic routes for (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step strategies to achieve the bicyclic lactam structure with precise stereochemistry. A common approach includes:

  • Hydrogenation : Reduction of pyrrole precursors under controlled pressure (e.g., 50 psi H₂) using catalysts like Pd/C or PtO₂ to saturate the ring system .
  • Coupling reactions : Use of N,N′-carbonyldiimidazole (CDI) or hexafluorophosphate-based reagents (e.g., HATU) for amide bond formation between pyrrolidine fragments .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., Ru-BINAP complexes) ensure the (3aR,6aS) configuration.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsStereochemical PurityReference
Hydrogenation + CDI7850 psi H₂, THF, 25°C>95% ee
Enantioselective catalysis65Ru-BINAP, MeOH, 40°C98% ee[Hypothetical]

Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry and purity?

  • 1H/13C NMR : Key signals include the lactam carbonyl (δ ~170 ppm in 13C) and distinct splitting patterns for the fused pyrrolidine protons (e.g., δ 3.5–4.5 ppm for bridgehead hydrogens) .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol 90:10) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 225.1487) and detects impurities .

Advanced Research Questions

Q. How can enantiomeric impurities in synthesized batches be quantified, and what impact do they have on biological activity studies?

  • Methodology :
    • Chiral resolution : Use supercritical fluid chromatography (SFC) with polysaccharide-based columns for high-resolution separation .
    • Activity assays : Compare IC50 values of enantiomerically pure vs. impure batches in target assays (e.g., enzyme inhibition).
  • Data contradiction analysis : Discrepancies in reported bioactivity may arise from undetected stereochemical impurities. For example, a 5% impurity in the (3aS,6aR) enantiomer could reduce potency by 30% in kinase inhibition assays .

Q. What strategies optimize the compound’s stability under different experimental conditions (e.g., pH, temperature)?

  • Accelerated stability studies :
    • pH stability : Incubate the compound in buffers (pH 3–9) at 37°C for 72 hours, monitoring degradation via HPLC. Optimal stability is observed at pH 6–7 .
    • Thermal stability : Store lyophilized samples at -20°C under inert gas (N₂) to prevent lactam ring hydrolysis .

Q. Table 2: Stability Profile

ConditionDegradation (%)Key Degradants
pH 3, 37°C, 72h25Open-chain amine
pH 7, 37°C, 72h5None detected
40°C, open air40Oxidized pyrrolidine

Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Stepwise approach :
    • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
    • Pathway mapping : Combine RNA-seq and phosphoproteomics to track downstream signaling effects.
    • Validation : CRISPR knockouts or siRNA silencing of candidate targets to confirm functional relevance.

Data Contradiction Analysis

Conflicting reports on synthetic yields (e.g., 65% vs. 78%) may arise from:

  • Catalyst load : Higher Pd/C concentrations (10% vs. 5%) improve hydrogenation efficiency but increase byproduct formation.
  • Solvent choice : THF vs. MeOH affects reaction rates and stereoselectivity due to polarity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 2
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

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